molecular formula C24H27N3O3 B2901041 N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N-methyl-2-oxoacetamide CAS No. 872843-47-5

N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N-methyl-2-oxoacetamide

Cat. No.: B2901041
CAS No.: 872843-47-5
M. Wt: 405.498
InChI Key: NAXWVXXMVMMIPF-UHFFFAOYSA-N
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Description

N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N-methyl-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N-methyl-2-oxoacetamide involves multiple steps, starting from the basic indole structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Mechanism of Action

Comparison with Similar Compounds

N-benzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N-methyl-2-oxoacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-4-26(5-2)22(28)17-27-16-20(19-13-9-10-14-21(19)27)23(29)24(30)25(3)15-18-11-7-6-8-12-18/h6-14,16H,4-5,15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXWVXXMVMMIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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